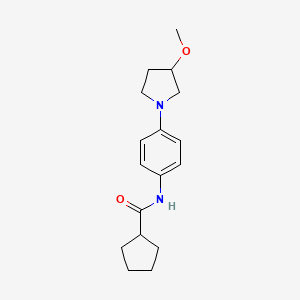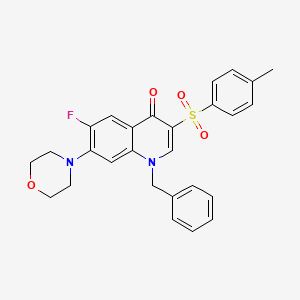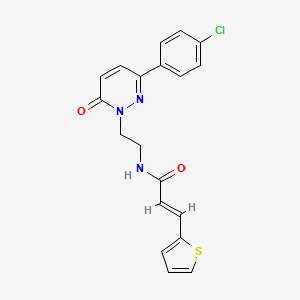
N-((5-methylisoxazol-3-yl)methyl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-methylisoxazol-3-yl)methyl)-3,3-diphenylpropanamide” is a compound that belongs to the class of amide-containing compounds. The supramolecular architectures of these compounds are highly dependent on the side-chain substituents .
Molecular Structure Analysis
The molecular structure of this compound is influenced by the presence of isoxazole substituents. Three distinct forms of a related compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of derivatives similar to N-((5-methylisoxazol-3-yl)methyl)-3,3-diphenylpropanamide in anticancer research. One such study involves the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which are associated with significant biological properties. These compounds, synthesized via a microwave-assisted, solvent-free process, exhibited promising in vitro anticancer activity against a panel of human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). Notably, some synthesized compounds showed comparable GI50 values to that of the standard drug Adriamycin, indicating their potential as anticancer agents (Tiwari et al., 2017).
Antitubercular Activity
Another area of interest is the synthesis of novel compounds for antitubercular activity. A series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds were synthesized and evaluated for their antitubercular properties against Mycobacterium tuberculosis H37Rv strain. This research demonstrates the potential of these compounds in developing new treatments for tuberculosis, showcasing the versatility of the core chemical structure in addressing significant health challenges (Dighe et al., 2012).
Herbicidal Activity
Research into the herbicidal activity of compounds structurally related to this compound has also been conducted. A study on the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrated these compounds as effective herbicidal inhibitors of PSII electron transport. One compound in particular showed excellent herbicidal activities at a low dose, highlighting the potential agricultural applications of these chemical structures in developing new herbicides (Wang et al., 2004).
Future Directions
properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-12-18(22-24-15)14-21-20(23)13-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,19H,13-14H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTKTEMDPSJGGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2398613.png)

![(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride](/img/structure/B2398615.png)


![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-2-phenylbutanamide](/img/structure/B2398619.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398623.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398629.png)


![4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398633.png)